1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol
Overview
Description
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is a complex organic compound with a molecular formula of C22H19N3O and a molecular weight of 341.4058 This compound features a benzimidazole ring and a carbazole moiety connected via a propanol linker
Preparation Methods
The synthesis of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carbazole Moiety: Carbazole can be synthesized through the cyclization of biphenylamine derivatives.
Linking the Two Moieties: The final step involves the reaction of the benzimidazole and carbazole derivatives with a suitable propanol derivative under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. The carbazole moiety may interact with cellular proteins, affecting various signaling pathways. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context .
Comparison with Similar Compounds
1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol can be compared with similar compounds such as:
1-Carbazol-9-yl-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol: This compound has a similar structure but includes a methyl group on the benzimidazole ring, which can affect its reactivity and biological activity.
1-Benzoimidazol-1-yl-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-16(13-24-15-23-19-9-3-6-12-22(19)24)14-25-20-10-4-1-7-17(20)18-8-2-5-11-21(18)25/h1-12,15-16,26H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVGAHBIKRURIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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